![molecular formula C17H23N3O3S B15113554 4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B15113554.png)
4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione
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Overview
Description
4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzoxazole ring fused with a piperazine moiety, connected to a thiane-1,1-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione typically involves multi-step procedures. One common approach is the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring . The piperazine moiety can be introduced through nucleophilic substitution reactions, where piperazine reacts with suitable electrophiles . The final step involves the formation of the thiane-1,1-dione structure, which can be achieved through oxidation reactions using appropriate oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The thiane-1,1-dione moiety can be oxidized to form sulfone derivatives.
Reduction: The benzoxazole ring can be reduced under specific conditions to yield benzoxazoline derivatives.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
Sulfone Derivatives: Formed through oxidation of the thiane-1,1-dione moiety.
Benzoxazoline Derivatives: Formed through reduction of the benzoxazole ring.
Substituted Piperazines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with DNA and proteins, potentially inhibiting their function. The piperazine moiety may modulate neurotransmitter receptors, contributing to its antipsychotic and antidepressant effects . The thiane-1,1-dione structure may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the piperazine and benzothiazole moieties, used as an antipsychotic agent.
2-(1,3-Benzoxazol-2-yl)piperazine: Similar structure with potential antimicrobial and antiviral activities.
4,4’-Bis(2-benzoxazolyl)stilbene: Used as an optical brightener and fluorescent dye.
Uniqueness
4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione is unique due to its combination of benzoxazole, piperazine, and thiane-1,1-dione moieties
Properties
Molecular Formula |
C17H23N3O3S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]methyl]thiane 1,1-dioxide |
InChI |
InChI=1S/C17H23N3O3S/c21-24(22)11-5-14(6-12-24)13-19-7-9-20(10-8-19)17-18-15-3-1-2-4-16(15)23-17/h1-4,14H,5-13H2 |
InChI Key |
LYDDTOBQXYOVGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1CN2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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